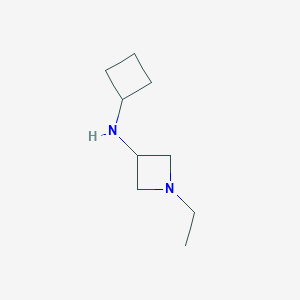
N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-hydroxy-5-nitrobenzylidene)-4-nitrobenzohydrazide, also known as HNB, is a chemical compound with potential applications in various fields of science. HNB is a yellow crystalline solid that is soluble in organic solvents and sparingly soluble in water. This compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various scientific experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial and Antioxidant Agent
This compound exhibits potential as an antimicrobial and antioxidant agent. Its structure, characterized by the presence of nitro groups, is conducive to pharmacological activity. Studies have shown that similar compounds with nitro substitutions demonstrate significant antibacterial and antifungal properties . These properties make it a candidate for further research in developing new therapeutic agents.
Materials Science: Nonlinear Optical Material
In materials science, the compound’s molecular structure suggests it could be useful in nonlinear optical (NLO) applications. Schiff bases, to which this compound belongs, are known for their NLO properties, which are essential for frequency conversion, optical limiting, and optoelectronic applications . The compound’s ability to form stable complexes with metals can be exploited to create materials that manipulate light at the molecular level.
Analytical Chemistry: Electrochemical Sensing
The compound’s derivatives can be used to modify electrodes for electrochemical sensing. For instance, self-assembled monolayers of similar compounds on glassy carbon electrodes have been studied for the determination of pharmaceuticals like hydroxychloroquine . This application is crucial for developing sensitive and selective sensors for drug monitoring.
Environmental Science: Eco-friendly Adhesives
Research has been directed towards developing robust adhesives with tunable degradability for both clinical and ecological applications . The compound’s structural features could be utilized to design adhesives that offer strong bonding and controlled degradation, aligning with environmental sustainability goals.
Pharmacology: Cytotoxicity Studies
Organotin(IV) complexes derived from related Schiff bases have been synthesized and evaluated for their in vitro cytotoxicities . These studies are fundamental in pharmacology for assessing the therapeutic potential and safety of new compounds.
Chemistry: Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel organic compounds. Its reactivity allows for various chemical transformations, leading to the creation of new molecules with potential applications in drug development and other chemical industries .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, particularly in the elongation cycle.
Mode of Action
This disruption could lead to a halt in the growth and proliferation of the organism, such as bacteria .
Biochemical Pathways
The compound likely affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This inhibition could disrupt the elongation cycle of fatty acid synthesis, leading to downstream effects on the organism’s growth and proliferation.
Result of Action
Based on its potential mode of action, it could lead to a disruption in the fatty acid biosynthesis pathway, affecting the growth and proliferation of the organism .
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-13-6-5-12(18(23)24)7-10(13)8-15-16-14(20)9-1-3-11(4-2-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWKXFKDEYZNHQ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)




![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)


![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)

![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)